Cas no 121004-95-3 (1-chloro-4-(3,4-dichlorophenyl)phthalazine)
1-chloro-4-(3,4-dichlorophenyl)phthalazine Chemical and Physical Properties
Names and Identifiers
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- Phthalazine, 1-chloro-4-(3,4-dichlorophenyl)-
- 1-Chloro-4-(3,4-dichlorophenyl)phthalazine
- AKOS009375663
- 121004-95-3
- Z389928130
- EN300-69897
- WEA00495
- CCG-291702
- 1-chloro-4-(3,4-dichlorophenyl)phthalazine
-
- Inchi: 1S/C14H7Cl3N2/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(17)19-18-13/h1-7H
- InChI Key: UUUQPXAJMHDHJQ-UHFFFAOYSA-N
- SMILES: C1(Cl)C2=C(C=CC=C2)C(C2=CC=C(Cl)C(Cl)=C2)=NN=1
Computed Properties
- Exact Mass: 307.967481Da
- Monoisotopic Mass: 307.967481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 25.8Ų
1-chloro-4-(3,4-dichlorophenyl)phthalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T775755-25mg |
1-Chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T775755-50mg |
1-Chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T775755-250mg |
1-Chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 250mg |
$ 365.00 | 2022-06-02 | ||
| Chemenu | CM406050-250mg |
1-Chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 95%+ | 250mg |
$225 | 2023-11-22 | |
| Chemenu | CM406050-500mg |
1-Chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 95%+ | 500mg |
$406 | 2023-11-22 | |
| Chemenu | CM406050-1g |
1-Chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 95%+ | 1g |
$540 | 2023-11-22 | |
| Enamine | EN300-69897-0.05g |
1-chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 0.05g |
$101.0 | 2023-04-29 | ||
| Enamine | EN300-69897-0.1g |
1-chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 0.1g |
$152.0 | 2023-04-29 | ||
| Enamine | EN300-69897-0.25g |
1-chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 0.25g |
$216.0 | 2023-04-29 | ||
| Enamine | EN300-69897-0.5g |
1-chloro-4-(3,4-dichlorophenyl)phthalazine |
121004-95-3 | 0.5g |
$407.0 | 2023-04-29 |
1-chloro-4-(3,4-dichlorophenyl)phthalazine Suppliers
1-chloro-4-(3,4-dichlorophenyl)phthalazine Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-chloro-4-(3,4-dichlorophenyl)phthalazine
Recent Advances in the Study of 1-Chloro-4-(3,4-dichlorophenyl)phthalazine (CAS: 121004-95-3)
1-Chloro-4-(3,4-dichlorophenyl)phthalazine (CAS: 121004-95-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
Recent literature highlights the role of 1-chloro-4-(3,4-dichlorophenyl)phthalazine in the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, such as the JAK family of kinases, which are implicated in autoimmune diseases and hematologic malignancies. The compound's unique structural features, including the dichlorophenyl and phthalazine moieties, contribute to its binding affinity and selectivity.
In addition to its role in kinase inhibition, 1-chloro-4-(3,4-dichlorophenyl)phthalazine has been investigated for its potential as a building block in the synthesis of more complex pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry described the use of this compound in the development of a new class of PDE4 inhibitors, which are being explored for their anti-inflammatory and neuroprotective effects. The study reported that modifications to the phthalazine core could enhance the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.
Another area of interest is the compound's potential application in antimicrobial research. Preliminary studies have shown that 1-chloro-4-(3,4-dichlorophenyl)phthalazine derivatives exhibit activity against a range of bacterial and fungal pathogens. For instance, a recent in vitro study demonstrated that certain derivatives of this compound could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. These findings suggest that further optimization of the compound's structure could lead to the development of new antimicrobial agents.
Despite these promising findings, challenges remain in the clinical translation of 1-chloro-4-(3,4-dichlorophenyl)phthalazine-based therapies. Issues such as toxicity, solubility, and off-target effects need to be addressed through rigorous preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling candidate for further investigation. Future studies should focus on optimizing its chemical structure, elucidating its mechanism of action, and evaluating its efficacy in vivo.
In conclusion, 1-chloro-4-(3,4-dichlorophenyl)phthalazine (CAS: 121004-95-3) represents a valuable scaffold in medicinal chemistry, with applications ranging from kinase inhibition to antimicrobial therapy. The latest research underscores its potential as a key player in the development of next-generation pharmaceuticals. Continued exploration of this compound and its derivatives is likely to yield significant advancements in the treatment of various diseases, offering new hope for patients and clinicians alike.
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